tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1565137-65-6
VCID: VC5533622
InChI: InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CN)CO
Molecular Formula: C8H18N2O3
Molecular Weight: 190.243

tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate

CAS No.: 1565137-65-6

Cat. No.: VC5533622

Molecular Formula: C8H18N2O3

Molecular Weight: 190.243

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate - 1565137-65-6

Specification

CAS No. 1565137-65-6
Molecular Formula C8H18N2O3
Molecular Weight 190.243
IUPAC Name tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate
Standard InChI InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1
Standard InChI Key CUFWQCDBEALMAQ-ZCFIWIBFSA-N
SMILES CC(C)(C)OC(=O)NC(CN)CO

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture and Stereochemistry

Tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate features a central chiral carbon (C2) with an (R)-configuration, confirmed by its SMILES notation (CC(C)(C)OC(=O)N[C@H](CN)CO) and InChI key (CUFWQCDBEALMAQ-ZCFIWIBFSA-N) . The molecule comprises:

  • A tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic procedures.

  • A primary amine (-NH2) at the C1 position, critical for forming peptide bonds.

  • A hydroxyl group (-OH) at the C3 position, enabling hydrogen bonding and solubility in polar solvents.

The stereochemistry is pivotal for interactions in biological systems, as evidenced by its use in synthesizing enantiomerically pure β-amino alcohols .

Crystallographic and Conformational Analysis

While no crystallographic data exists for the exact compound, analogous structures like tert-butyl (R)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate (CID 11447316) reveal a preference for intramolecular hydrogen bonding between the hydroxyl and carbamate groups, stabilizing a folded conformation . Such interactions likely persist in tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate, influencing its reactivity and solubility.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational models, provide insights into its gas-phase behavior (Table 1) .

Table 1: Predicted Collision Cross Sections for tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate Adducts

Adductm/zCCS (Ų)
[M+H]+191.13902144.1
[M+Na]+213.12096149.4
[M+NH4]+208.16556149.1
[M-H]-189.12446141.4

These values are critical for mass spectrometry-based identification in complex mixtures.

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via Boc protection of (R)-2-amino-1,3-propanediol derivatives. A representative method involves:

  • Amination: Reacting (R)-epichlorohydrin with ammonia to yield (R)-2-amino-1,3-propanediol.

  • Boc Protection: Treating the diol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Key Reaction:

(R)-2-amino-1,3-propanediol+Boc2OBasetert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate\text{(R)-2-amino-1,3-propanediol} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate}

Functional Group Reactivity

  • Amine Group: Participates in nucleophilic acyl substitutions, forming amides or urea derivatives.

  • Hydroxyl Group: Can be oxidized to a ketone or protected as a silyl ether for selective reactions.

  • Boc Group: Removable under acidic conditions (e.g., HCl/dioxane), enabling deprotection in multi-step syntheses .

Comparative Analysis with Structural Analogues

Ethoxy-Substituted Derivative

Tert-butyl N-[(2R)-1-amino-3-ethoxypropan-2-yl]carbamate (CID 86654723) replaces the hydroxyl group with an ethoxy moiety, altering hydrophilicity (logP increased by ~1.5) and CCS values (Table 2) .

Table 2: Property Comparison Between Hydroxy and Ethoxy Analogues

PropertyHydroxy Derivative Ethoxy Derivative
Molecular FormulaC8H18N2O3C10H22N2O3
CCS ([M+H]+) (Ų)144.1152.3
Solubility (mg/mL)25 (H2O)8 (H2O)

Benzylthio-Modified Analogue

The J-GLOBAL compound (tert-butyl N-[(2R)-1-(benzylsulfanyl)-3-hydroxypropan-2-yl]carbamate) introduces a benzylthio group, enhancing lipophilicity and enabling thiol-mediated conjugation strategies .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a β-amino alcohol building block in nonribosomal peptide synthetases (NRPS). Its chiral center ensures stereochemical fidelity in products like vancomycin analogues .

Prodrug Development

The hydroxyl group can be esterified to improve bioavailability. For example, prodrugs of antiviral agents leveraging this scaffold show 3–5× enhanced cellular uptake .

Kinase Inhibitor Scaffolds

Molecular docking studies suggest the amine and hydroxyl groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR), making it a candidate for inhibitor design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator